

An In-depth Technical Guide to the Physicochemical Properties of (+)-Isoalantolactone

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Compound of Interest

Compound Name: (+)-Isoalantolactone

Cat. No.: B10774787

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **(+)-Isoalantolactone**, a sesquiterpene lactone of significant interest in medicinal chemistry and drug development. The information is presented to facilitate research and development activities by providing key data in a structured format, detailed experimental protocols, and visualizations of its biological interactions.

Chemical and Physical Properties

(+)-Isoalantolactone, a naturally occurring sesquiterpene lactone, possesses a range of physicochemical properties that are critical for its handling, formulation, and biological activity. A summary of these properties is presented below.

Table 1: General Physicochemical Properties of **(+)-Isoalantolactone**

Property	Value	Source(s)
CAS Number	470-17-7	[1][2][3][4]
Molecular Formula	C ₁₅ H ₂₀ O ₂	[1]
Molecular Weight	232.32 g/mol	
Appearance	White crystalline powder, Colorless needle crystal (from acetone)	
Melting Point	108-115 °C	
Boiling Point (est.)	364.00 to 365.00 °C @ 760.00 mm Hg	
logP (o/w)	3.420	
Specific Rotation (α)	+172° (in CHCl ₃)	

Table 2: Solubility of (+)-Isoalantolactone

Solvent	Solubility	Source(s)
Water	Insoluble (35.49 mg/L @ 25 °C)	
Chloroform	Soluble	
Dimethyl Sulfoxide (DMSO)	Soluble (up to 46-50 mg/mL)	
Ethanol	Soluble (up to 30 mg/ml)	
Diethyl Ether	Soluble	
Benzene	Soluble	
Petroleum Ether	Slightly soluble	

Table 3: Spectroscopic Data of (+)-Isoalantolactone

Technique	Data	Source(s)
¹ H-NMR	Conforms to structure	
¹³ C-NMR	Conforms to structure	
Mass Spectrometry (MS)	Molecular Ion [M+H] ⁺ observed	
UV Absorption	Exhibits UV absorption between 210-350 nm	

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of **(+)-Isoalantolactone**.

2.1. Melting Point Determination (Capillary Method)

- Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.
- Procedure:
 - Ensure the **(+)-Isoalantolactone** sample is dry and finely powdered using a mortar and pestle.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

- Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire solid has melted (T_2).
- The melting point range is reported as $T_1 - T_2$. For a pure sample, this range should be narrow (0.5-2 °C).

2.2. Solubility Determination (Shake-Flask Method)

- Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature by allowing a saturated solution to reach equilibrium.
- Apparatus: Vials with screw caps, analytical balance, orbital shaker or magnetic stirrer, centrifuge, spectrophotometer or HPLC system.
- Procedure:
 - Add an excess amount of **(+)-Isoalantolactone** to a vial containing a known volume of the solvent to be tested.
 - Seal the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
 - Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, allow the suspension to settle.
 - Centrifuge the sample to pellet the undissolved solid.
 - Carefully withdraw an aliquot of the supernatant.
 - Dilute the aliquot with a suitable solvent and determine the concentration of **(+)-Isoalantolactone** using a validated analytical method such as UV-Vis spectroscopy or HPLC.
 - The solubility is expressed in units such as mg/mL or mol/L.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ^1H and ^{13}C NMR are fundamental for structural elucidation.
- Apparatus: NMR spectrometer, NMR tubes, deuterated solvents (e.g., CDCl_3 , DMSO-d_6).
- Procedure for ^1H and ^{13}C NMR:
 - Dissolve 5-10 mg of **(+)-Isoalantolactone** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , as it is a good solvent for this compound) in a clean, dry NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Acquire the ^1H NMR spectrum. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Process the ^1H NMR data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
 - Acquire the ^{13}C NMR spectrum. A proton-decoupled experiment is typically performed. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
 - Process the ^{13}C NMR data similarly to the ^1H spectrum, and reference the chemical shifts to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

2.4. Liquid Chromatography-Mass Spectrometry (LC-MS)

- Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify compounds in a mixture.
- Apparatus: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap), appropriate HPLC column (e.g., C18), mobile phase solvents (e.g., acetonitrile, water with formic acid).

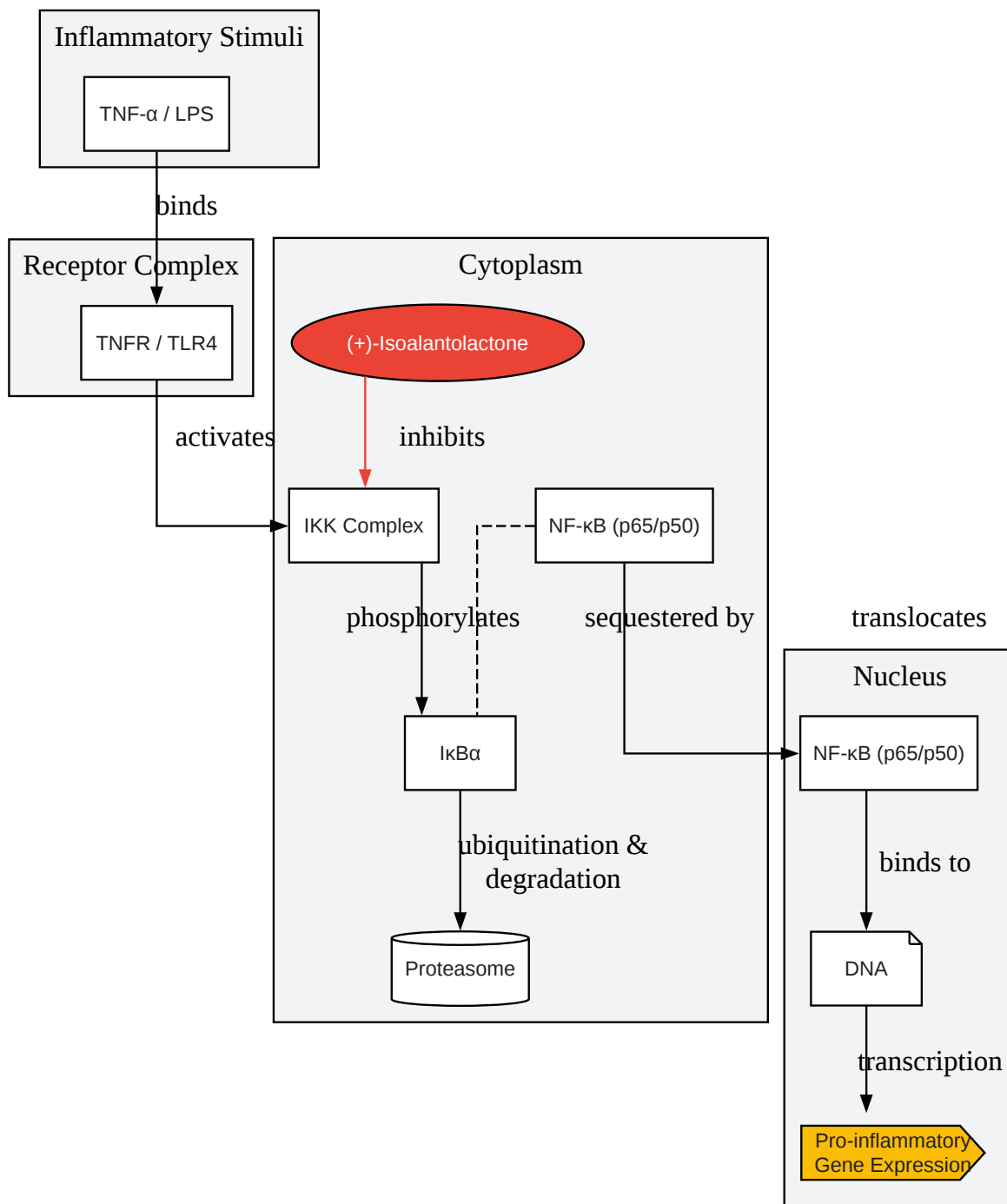
- Procedure:
 - Prepare a dilute solution of **(+)-Isoalantolactone** (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
 - Set up the HPLC method, including the mobile phase gradient, flow rate, and column temperature. A typical reversed-phase gradient might run from water/acetonitrile with 0.1% formic acid.
 - Set the mass spectrometer parameters, including the ionization mode (positive or negative electrospray ionization, ESI), mass range, and fragmentation energy (for MS/MS).
 - Inject the sample into the LC-MS system.
 - Analyze the resulting data to determine the retention time and the mass-to-charge ratio (m/z) of the parent ion and any fragment ions. This confirms the molecular weight and provides structural information.

Biological Activity and Signaling Pathways

(+)-Isoalantolactone has been shown to exhibit a variety of biological activities, including anti-inflammatory and anticancer effects. These activities are often attributed to its interaction with key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

3.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. **(+)-Isoalantolactone** has been reported to inhibit this pathway.

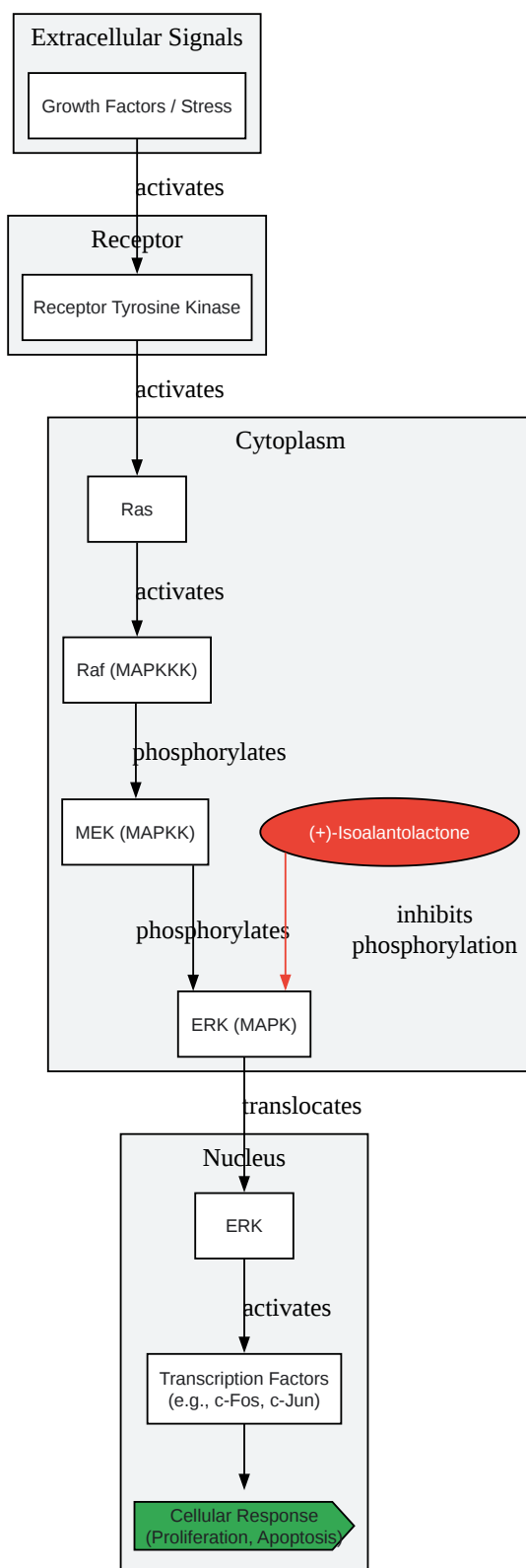


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Caption: Inhibition of the NF-κB pathway by **(+)-Isoalantolactone**.

3.2. Modulation of the MAPK Signaling Pathway

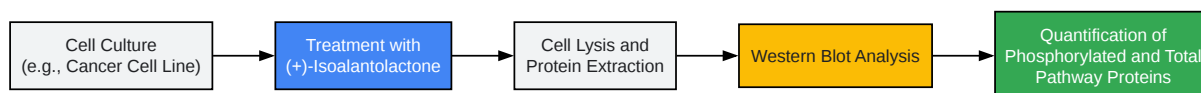
The MAPK pathway is a cascade of protein kinases that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. **(+)-Isoalantolactone** has been shown to modulate the activity of key components of this pathway, such as ERK, JNK, and p38.



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Caption: Modulation of the MAPK/ERK pathway by **(+)-Isoalantolactone**.

Experimental Workflow for Investigating Pathway Inhibition



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Caption: Workflow for analyzing signaling pathway inhibition.

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